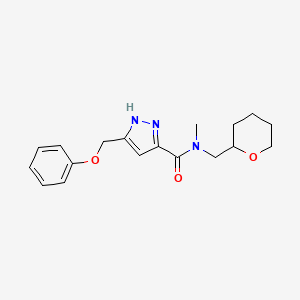![molecular formula C23H16ClNO3 B6122427 N-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-phenylacetamide](/img/structure/B6122427.png)
N-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-phenylacetamide, commonly known as CPNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CPNPA is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the indenone class of compounds.
作用機序
CPNPA exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes, which are responsible for the synthesis of prostaglandins, a group of lipid mediators that play a key role in inflammation and pain. CPNPA selectively inhibits the activity of COX-2, the inducible form of the enzyme that is upregulated in response to inflammation and tissue injury, while sparing the activity of COX-1, the constitutive form of the enzyme that is involved in the maintenance of normal physiological functions.
Biochemical and Physiological Effects:
CPNPA has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. CPNPA reduces the production of prostaglandins and other inflammatory mediators, leading to a decrease in pain, swelling, and redness. CPNPA also exhibits antioxidant properties and has been shown to protect against oxidative stress-induced damage in various cell types.
実験室実験の利点と制限
CPNPA has several advantages for use in lab experiments, including its potent anti-inflammatory and analgesic effects, its selective inhibition of COX-2, and its ability to penetrate the blood-brain barrier. However, CPNPA also has some limitations, such as its relatively low solubility in water and its potential toxicity at high doses.
将来の方向性
CPNPA has several potential future directions, including the development of new N-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-phenylacetamides with improved efficacy and safety profiles, the investigation of its role in other disease states, such as cancer and neurodegenerative disorders, and the exploration of its potential as a tool for studying the mechanism of action of COX enzymes and other inflammatory mediators. Additionally, the development of new synthetic methods for CPNPA and its analogs could lead to the discovery of new drugs with novel pharmacological properties.
合成法
CPNPA can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 2-aminophenylacetic acid, followed by cyclization with acetic anhydride. Alternatively, CPNPA can be synthesized by the reaction of 4-chlorobenzoyl chloride with 2-aminobenzoic acid, followed by cyclization with acetic anhydride. The synthesis of CPNPA is a multistep process that requires careful optimization of reaction conditions to obtain high yields and purity.
科学的研究の応用
CPNPA has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, CPNPA has been shown to exhibit potent anti-inflammatory and analgesic activities, making it a promising candidate for the development of new N-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-phenylacetamides. In biochemistry, CPNPA has been used as a tool to study the role of cyclooxygenase (COX) enzymes in inflammation and pain. In pharmacology, CPNPA has been used to investigate the mechanism of action of N-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-phenylacetamides and to develop new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
N-[2-(4-chlorophenyl)-1,3-dioxoinden-2-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO3/c1-15(26)25(18-7-3-2-4-8-18)23(16-11-13-17(24)14-12-16)21(27)19-9-5-6-10-20(19)22(23)28/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCKAPAQPXQVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2(C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)-1,3-dioxoinden-2-yl]-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methylene]-4-methoxybenzohydrazide](/img/structure/B6122345.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-5-{[(4-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6122352.png)
![2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B6122371.png)
![3-(2-chlorophenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6122376.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B6122378.png)
![1-[4-(2-methoxy-5-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B6122391.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6122399.png)
![(4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6122404.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B6122411.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[(3-ethyl-5-isoxazolyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6122417.png)
![9-(4-methylbenzyl)-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B6122435.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-4-methyl-N-[2-(1-piperidinyl)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6122436.png)

